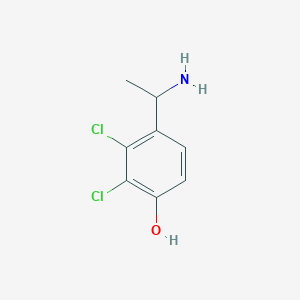
4-(1-Aminoethyl)-2,3-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminoethyl)-2,3-dichlorophenol is an organic compound characterized by the presence of an aminoethyl group attached to a dichlorophenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2,3-dichlorophenol typically involves the reaction of 2,3-dichlorophenol with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylamine in the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Aminoethyl)-2,3-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenols, imines, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminoethyl)-2,3-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 4-(1-Aminoethyl)-2,3-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
4-(1-Aminoethyl)phenol: Lacks the dichloro substitution, leading to different reactivity and biological activity.
2,3-Dichlorophenol: Lacks the aminoethyl group, which affects its chemical properties and applications.
4-(1-Aminoethyl)-2-chlorophenol: Has only one chlorine atom, resulting in different chemical behavior.
Uniqueness: 4-(1-Aminoethyl)-2,3-dichlorophenol is unique due to the presence of both the aminoethyl group and the dichloro substitution on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H9Cl2NO |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
4-(1-aminoethyl)-2,3-dichlorophenol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-4,12H,11H2,1H3 |
InChI-Schlüssel |
OROOLPZFFNAESM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)O)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
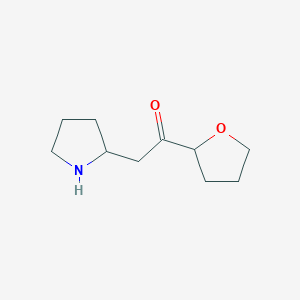
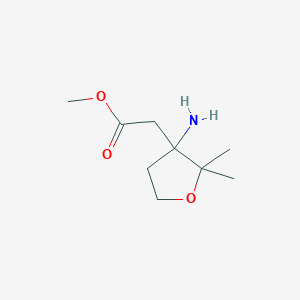
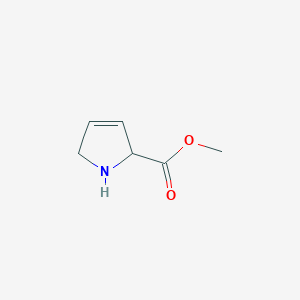
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13320229.png)
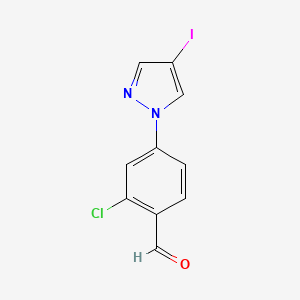



![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)

![5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B13320261.png)
